molecular formula C20H28FN3O3 B1164521 4-fluoro ADB (CRM)

4-fluoro ADB (CRM)

Cat. No.: B1164521
M. Wt: 377.5
InChI Key: UVZIIUNEZHXUMY-LRHAYUFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution and Diversity of Synthetic Cannabinoid Structures

The structural landscape of synthetic cannabinoids has undergone significant evolution since their initial appearance on the recreational drug market. Early generations often featured structures based on indole (B1671886) or naphthoylindole cores, such as JWH-018. unodc.org Over time, structural modifications have been introduced, including changes to the tail group, linker region, and linked group, often in an apparent effort to circumvent legal controls. unodc.orgnih.gov A notable shift involved the introduction of indazole heterocycles and the use of amide and ester linking groups, a trend that emerged around 2013 and continues to influence the structures of newly encountered SCRAs. unodc.org This ongoing structural diversification highlights the dynamic nature of this class of compounds.

Chemical Classification and Structural Analogs of 4-fluoro ADB

4-fluoro ADB is classified as an indazole-based synthetic cannabinoid, belonging to the indazole-3-carboxamide family. wikipedia.orgusdoj.gov Its formal name is N-[[1-(4-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester. caymanchem.comlgcstandards.com The core structure features an indazole ring system substituted at the 1- and 3-positions. usdoj.gov The 1-position is typically substituted with a fluorinated alkyl chain, specifically a 4-fluoropentyl group in the case of 4-fluoro ADB. usdoj.govcaymanchem.com The 3-position is linked to a 3,3-dimethyl-L-valine methyl ester group via an amide linker. usdoj.govcaymanchem.com

4-fluoro ADB shares structural similarities with other synthetic cannabinoids, particularly those featuring an indazole core and an amino acid-derived group. Structural analogs may differ in the length or modification of the alkyl chain at the 1-position, the presence or position of halogen substituents, or variations in the amino acid ester moiety. Examples of related indazole-3-carboxamide synthetic cannabinoids include:

ADB-FUBINACA: Features a 1-(4-fluorobenzyl) group and a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group. iiab.mewikipedia.org

ADB-BUTINACA: Contains a 1-butyl group and a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group. uni.lunih.govwikipedia.org

ADB-PINACA: Characterized by a 1-pentyl group and a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group. wikipedia.orguni.lunih.gov

5F-ADB (5F-MDMB-PINACA): Possesses a 1-(5-fluoropentyl) group and a 3,3-dimethyl-L-valine methyl ester group, making it a positional isomer of 4-fluoro ADB with the fluorine atom at the terminal carbon of the pentyl chain. usdoj.govwikipedia.orgnih.govtelematique.co.uknih.govuni.lu

AMB-FUBINACA: Features a 1-(4-fluorobenzyl) group and a 3-methyl-L-valine methyl ester group. wikipedia.orgwikipedia.orgnih.gov

MDMB-FUBINACA: Contains a 1-(4-fluorobenzyl) group and a 3,3-dimethyl-L-valine methyl ester group. wikipedia.orgiiab.meuni.lu

These structural variations can significantly influence the pharmacological properties and metabolic profiles of these compounds.

Here is a table summarizing the chemical information for 4-fluoro ADB:

PropertyValueSource
Formal NameN-[[1-(4-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester caymanchem.comlgcstandards.com
CAS Number2365471-11-8 caymanchem.comlgcstandards.combertin-bioreagent.com
Molecular FormulaC₂₀H₂₈FN₃O₃ caymanchem.comlgcstandards.combertin-bioreagent.com
Molecular Weight377.45 g/mol caymanchem.comlgcstandards.com
Purity (as CRM)≥98% caymanchem.com
AppearanceNeat solid / White powder caymanchem.comswgdrug.org
Solubility (Tested)DMSO: ≥10 mg/ml, Ethanol: ≥10 mg/ml caymanchem.com

Significance of Certified Reference Materials (CRMs) in Chemical Research

Certified Reference Materials (CRMs) play a crucial role in chemical research and forensic science, particularly in the analysis of synthetic cannabinoids like 4-fluoro ADB. CRMs are characterized by metrologically valid procedures for one or more specified property values, with accompanying certificates that state the property value, its associated uncertainty, and a statement of traceability.

For synthetic cannabinoids, which are often encountered as illicit substances with potentially variable purity and composition, the availability of well-characterized CRMs is essential for:

Accurate Identification: CRMs provide a definitive standard for comparison when analyzing seized materials, ensuring correct identification of the compound.

Reliable Quantification: By using CRMs as calibration standards, analytical chemists can accurately determine the concentration of a synthetic cannabinoid in a sample.

Method Validation: CRMs are used to validate analytical methods, ensuring their accuracy, precision, and specificity.

Quality Control: CRMs serve as quality control samples in routine testing, helping to monitor the performance of analytical instruments and procedures over time.

Research Studies: In pharmacological and toxicological research, high-purity CRMs are necessary to ensure that observed effects are attributable to the compound itself and not to impurities.

The use of CRMs for synthetic cannabinoids like 4-fluoro ADB is often restricted to licensed controlled substance laboratories and qualified academic research institutions due to regulatory requirements. bertin-bioreagent.com CRMs are typically dispatched directly to the end-user in accordance with ISO requirements, underscoring the stringent quality control surrounding these materials. bertin-bioreagent.com

Properties

Molecular Formula

C20H28FN3O3

Molecular Weight

377.5

InChI

InChI=1S/C20H28FN3O3/c1-13(21)9-8-12-24-15-11-7-6-10-14(15)16(23-24)18(25)22-17(19(26)27-5)20(2,3)4/h6-7,10-11,13,17H,8-9,12H2,1-5H3,(H,22,25)/t13?,17-/m1/s1

InChI Key

UVZIIUNEZHXUMY-LRHAYUFXSA-N

SMILES

O=C(N[C@H](C(OC)=O)C(C)(C)C)C1=NN(CCCC(F)C)C2=C1C=CC=C2

Synonyms

4-fluoro MDMB-PINACA

Origin of Product

United States

Chemical Synthesis and Precursor Studies of 4 Fluoro Adb

Investigation of Intermediate Compounds and Precursors

Investigations into the synthesis of synthetic cannabinoids often involve identifying intermediate compounds and precursors. For compounds like 4-fluoro ADB, which feature an indazole core and a fluorinated alkyl chain, key intermediates would include the appropriately substituted indazole-3-carboxylic acid or its ester, and the amino acid derivative (in this case, likely L-tert-leucine methyl ester).

For instance, 4-fluoro MDMB-BUTINACA 3-carboxyindazole metabolite, which is structurally related to 4-fluoro ADB but with a 4-fluorobutyl chain, is described as a precursor in the synthesis of 4-fluoro MDMB-BUTINACA. caymanchem.com This intermediate has the formal name 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid. caymanchem.com Its existence as a precursor highlights the importance of the substituted indazole-3-carboxylic acid moiety in the synthesis of this class of compounds. Similarly, a 1-(4-fluoropentyl)-1H-indazole-3-carboxylic acid would be a likely intermediate in the synthesis of 4-fluoro ADB.

Another relevant precursor identified in the synthesis of related synthetic cannabinoids is MDMB-INACA, described as a precursor that can be used to produce various synthetic cannabinoids, including 4F-MDMB-BINACA. cfsre.org MDMB-INACA has the IUPAC name methyl 2-(1H-indazole-3-carbonylamino)-3,3-dimethyl-butanoate. cfsre.org The emergence of such "tail-less" precursors has been noted following class-wide scheduling actions on synthetic cannabinoids. cfsre.orgcaymanchem.com These precursors allow for the final synthetic steps to be carried out by others. caymanchem.com

Synthesis of Structural Analogs and Metabolites for Research Purposes

The synthesis of structural analogs and metabolites of synthetic cannabinoids like 4-fluoro ADB is crucial for research purposes, particularly in forensic toxicology and pharmacology. These synthesized compounds serve as reference standards for identification and characterization in biological samples and seized materials. bertin-bioreagent.comcaymanchem.comnih.gov

Structural analogs are synthesized to explore structure-activity relationships and to identify emerging compounds. For example, studies have involved the synthesis and pharmacological evaluation of a series of synthetic cannabinoid receptor agonists, including analogs of MDMB-4F-BUTINACA (structurally similar to 4-fluoro ADB but with a 4-fluorobutyl chain) and their analogs, to understand their interaction with cannabinoid receptors. nih.govfrontiersin.org These studies often involve creating compounds with variations in the indazole core, the linker region, and the alkyl tail. frontiersin.org

Metabolites are synthesized to aid in the identification of metabolic pathways and to provide reference points for detecting drug use. In vitro metabolism studies using systems like human liver microsomes or hepatocytes help in identifying potential metabolites. nih.govspringermedizin.de Subsequently, these predicted or detected metabolites are synthesized in the laboratory to confirm their structures and to be used as analytical standards. nih.gov Common metabolic transformations observed for synthetic cannabinoids include ester hydrolysis, hydroxylation, dehydrogenation, oxidative defluorination, and N-dealkylation. nih.govspringermedizin.de For instance, the ester hydrolysis metabolite of 4F-MDMB-BINACA has been identified as a major in vitro phase I metabolite. springermedizin.de Synthesis of such metabolites allows for the development of analytical methods for their detection in biological samples. researchgate.net

Stereochemical Considerations in 4-fluoro ADB Synthesis

Stereochemical considerations are important in the synthesis of 4-fluoro ADB due to the presence of a chiral center. The formal name of 4-fluoro ADB, N-[[1-(4-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester, indicates that the amino acid component is derived from L-valine, specifically L-tert-leucine methyl ester. caymanchem.com L-tert-leucine has an (S) configuration at the alpha carbon. nih.gov

Many synthetic cannabinoid receptor agonists derived from amino acids, particularly those based on valine or tert-leucine, contain a chiral center at the amino acid residue. ljmu.ac.ukfrontiersin.orgwho.int While the (S)-enantiomer is often the more prevalent form found in seized samples, likely due to the use of commercially available L-amino acid precursors, the (R)-enantiomer or racemic mixtures may also be encountered. ljmu.ac.ukfrontiersin.orgwho.int

Metabolic Biotransformation of 4 Fluoro Adb

In Vitro Metabolism Studies Using Hepatic Models

In vitro models, such as human liver microsomes (HLM) and human hepatocytes, are widely used to simulate hepatic metabolism and identify potential metabolites of xenobiotics. Studies investigating the metabolism of 4F-MDMB-BINACA (4F-ADB) have utilized these models to elucidate its metabolic pathways. Incubation of 4F-MDMB-BINACA with pooled human liver microsomes has shown extensive metabolism of the parent compound, with less than 7.5% remaining after a 1-hour incubation period. researchgate.net Similarly, studies with human hepatocytes and HLM have been employed to identify metabolites of related synthetic cannabinoids like ADB-FUBINACA and 5F-ADB, providing insights into common biotransformation pathways within this class of compounds. nih.govresearchgate.netsemanticscholar.orgnih.govnih.govnih.govresearchgate.net

Phase I Metabolic Pathways

Phase I metabolism of 4F-MDMB-BINACA involves several key enzymatic transformations mediated primarily by cytochrome P450 (CYP450) enzymes and carboxylesterases (CES). springermedizin.dediva-portal.orgresearchgate.netwho.int Major Phase I metabolic pathways identified for 4F-MDMB-BINACA and related analogs include:

Ester Hydrolysis: This is a predominant metabolic pathway for 4F-MDMB-BINACA, occurring at the metabolically labile terminal methyl ester moiety. springermedizin.dediva-portal.orgnih.govresearchgate.netresearchgate.net This reaction is primarily mediated by carboxylesterases (CES). springermedizin.de

Hydroxylation: Hydroxylation can occur at various positions on the 4F-MDMB-BINACA molecule, including the butyl side chain and the indazole ring system. springermedizin.dediva-portal.orgnih.govnih.gov For related compounds like ADB-FUBINACA, hydroxylation on the alkyl and indazole moieties has been observed. nih.govnih.gov

Oxidative Defluorination: This pathway involves the removal of the fluorine atom, often followed by further oxidation. For 4F-MDMB-BINACA, oxidative defluorination can lead to the formation of a butanoic acid metabolite. springermedizin.dediva-portal.orgnih.gov Oxidative defluorination followed by carboxylation has also been reported for 5F-ADB-PINACA. oup.comwikipedia.org

Dealkylation: N-dealkylation has been observed in the metabolism of some synthetic cannabinoids, including analogs of 4F-MDMB-BINACA. springermedizin.dediva-portal.orgresearchgate.netnih.govresearchgate.net

Dehydrogenation: Dehydrogenation can occur, often in combination with other metabolic reactions like ester hydrolysis. springermedizin.dediva-portal.orgnih.govresearchgate.net

Carbonyl Reduction: Carbonyl reduction has also been reported as a metabolic transformation for 4F-MDMB-BINACA. springermedizin.dediva-portal.org

Research findings from in vitro studies highlight the significance of these Phase I pathways in the biotransformation of 4F-MDMB-BINACA. For instance, a study using HLM identified 14 metabolites formed via various Phase I reactions including ester hydrolysis, N-dealkylation, hydroxylation, dehydrogenation, and further oxidation. researchgate.net Another study comparing different in vitro models (HepG2 cells, Cunninghamella elegans, and HLM) observed that HLM produced seventeen metabolites of 4F-MDMB-BINACA via ester hydrolysis, hydroxylation, carboxylation, dehydrogenation, oxidative defluorination, carbonylation, or combinations thereof. springermedizin.dediva-portal.org

Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. Glucuronidation is a prominent Phase II metabolic pathway observed for 4F-MDMB-BINACA and related synthetic cannabinoids. nih.govresearchgate.netwikipedia.orgnih.govnih.govresearchgate.netresearchgate.netoup.com This process involves the conjugation of metabolites, often those containing hydroxyl groups formed during Phase I metabolism, with glucuronic acid. nih.govresearchgate.netnih.govresearchgate.net While other Phase II reactions like sulfation and glucosidation have been noted in some models like C. elegans, glucuronidation is consistently reported in human-relevant in vitro systems for this class of compounds. springermedizin.dediva-portal.org

Identification and Structural Elucidation of Major and Minor Metabolites

The identification and structural elucidation of 4F-MDMB-BINACA metabolites are typically performed using advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS). springermedizin.dediva-portal.orgnih.govresearchgate.netnih.govnih.govnih.govresearchgate.netnih.govresearchgate.net These techniques allow for the separation of the parent compound and its metabolites, determination of their accurate masses, and generation of fragmentation patterns that provide structural information.

Studies have identified a significant number of metabolites for 4F-MDMB-BINACA and its analogs. For 4F-MDMB-BINACA, in vitro studies using HLM have identified up to seventeen metabolites, while studies with human urine samples have also detected various metabolites, primarily products of ester hydrolysis and oxidative defluorination. springermedizin.dediva-portal.orgresearchgate.net The ester hydrolysis metabolite is often reported as a major metabolite. springermedizin.dediva-portal.orgresearchgate.netresearchgate.netresearchgate.net

For ADB-FUBINACA, studies using human hepatocytes identified twenty-three metabolites, with major pathways including alkyl and indazole hydroxylation, terminal amide hydrolysis, and glucuronide conjugations. nih.govwikipedia.orgsemanticscholar.orgnih.gov Similarly, 5F-ADB metabolism in HLM resulted in the identification of seven metabolites, including products of oxidative defluorination, carboxypentyl formation, monohydroxylation, and ester hydrolysis. nih.gov

The structural elucidation of these metabolites relies on interpreting the fragmentation patterns obtained from MS/MS analysis and comparing them to known fragmentation pathways of similar compounds. In some cases, synthesized reference standards of potential metabolites are used to confirm the proposed structures. diva-portal.org

Data from a study on 4F-MDMB-BINACA metabolism in HLM indicates the presence of several metabolites formed through different Phase I reactions: springermedizin.dediva-portal.org

Metabolite IDProposed Biotransformation
B1Ester hydrolysis + Dehydrogenation
B2Ester hydrolysis + Hydroxylation
B3Ester hydrolysis + Carbonyl reduction
B4Hydroxylation
B5Hydroxylation
B6Oxidative defluorination
B7Oxidative defluorination + Hydroxylation
B8Oxidative defluorination + Carbonyl reduction
B9Dehydrogenation
B10Carbonyl reduction
B11Ester hydrolysis
B12Ester hydrolysis + Oxidative defluorination
B13Ester hydrolysis + Oxidative defluorination + Hydroxylation
B14Ester hydrolysis + Oxidative defluorination + Carbonyl reduction
B15Hydroxylation + Dehydrogenation
B16Hydroxylation + Carbonyl reduction
B17Oxidative defluorination + Dehydrogenation

Structure-Metabolism Relationships (SMRs) of 4-fluoro ADB and Analogs

Structure-Metabolism Relationships (SMRs) provide insights into how the chemical structure of a compound influences its metabolic fate. For synthetic cannabinoids like 4F-MDMB-BINACA and its analogs, specific structural features dictate the preferred sites and types of metabolic transformations.

The presence of the tert-leucine derived carboxamide moiety is a common feature in 4F-MDMB-BINACA and many related synthetic cannabinoids like ADB-FUBINACA and 5F-ADB. This moiety is a primary target for ester hydrolysis, a major metabolic pathway. springermedizin.dediva-portal.orgnih.govnih.govnih.govresearchgate.netresearchgate.net

The fluorobutyl chain in 4F-MDMB-BINACA and the fluorobenzyl group in ADB-FUBINACA are also subject to metabolic attack, including hydroxylation and oxidative defluorination. springermedizin.dediva-portal.orgnih.govresearchgate.netnih.govnih.gov The position and nature of the halogen (fluorine in this case) can influence the susceptibility to oxidative defluorination.

Comparisons with analogs having different substituents highlight the impact of structural variations on metabolism. For instance, the metabolism of ADB-FUBINACA (with a 4-fluorobenzyl group) shows hydroxylation on both the alkyl and indazole moieties, along with amide hydrolysis. nih.govnih.gov In contrast, the metabolism of compounds with different tail structures, such as ADB-CHMINACA (with a cyclohexylmethyl tail), primarily involves biotransformations on the tail moiety. d-nb.info Studies comparing the metabolism of ADB-PINACA and 5F-ADB-PINACA, which differ by a single fluorine atom, revealed distinct major metabolic reactions, with oxidative defluorination followed by carboxylation being significant for 5F-ADB-PINACA. oup.com These comparisons underscore that even subtle structural changes can lead to different metabolic profiles.

Research suggests that for tert-leucinamide synthetic cannabinoid receptor agonists (SCRAs), longer alkyl chains on the tail may lead to greater metabolism on the tails, while shorter tails might result in comparatively greater biotransformation on the indazole core. oup.com

Computational and In Silico Approaches for Metabolite Prediction

Computational and in silico methods play a valuable role in predicting potential metabolites of new psychoactive substances like 4F-MDMB-BINACA. These approaches use algorithms and databases to simulate metabolic transformations based on the compound's chemical structure and known enzymatic reactions.

While experimental in vitro studies remain crucial for confirming metabolic pathways and identifying specific metabolites, in silico tools can help prioritize potential metabolic hotspots and predict the structures of likely metabolites. This can significantly streamline the analytical process by guiding the search for metabolites in biological samples.

Some studies on related synthetic cannabinoids have utilized software-assisted data mining for metabolite identification from HRMS data. springermedizin.denih.gov Additionally, the use of software for predicting metabolites has been mentioned, with predictions aligning with experimental results for some synthetic cannabinoid analogs. researchgate.net These computational tools can predict various Phase I and Phase II transformations, including oxidation, hydroxylation, dealkylation, and glucuronidation. d-nb.info

The integration of computational predictions with experimental data from in vitro models enhances the ability to comprehensively characterize the metabolic profile of compounds like 4F-MDMB-BINACA.

Pharmacological Research and Mechanism of Action Studies in Vitro Focus

Cannabinoid Receptor (CB1 and CB2) Binding Affinities and Functional Activity Studies

Synthetic cannabinoids exert their effects primarily through agonizing the CB1 and CB2 receptors. In vitro studies are used to determine the strength of this interaction (binding affinity) and the extent to which the compound activates the receptor (functional activity).

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays, such as radioligand binding studies, are employed to quantify the affinity of a compound for a specific receptor. These assays typically involve incubating cell membranes expressing the receptor with a radiolabeled ligand that is known to bind to the receptor, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor binding site is measured, and this data is used to calculate the inhibition constant (Ki), which represents the binding affinity. A lower Ki value indicates higher binding affinity.

While specific radioligand binding data for 4-fluoro ADB (5F-ADB) is not explicitly detailed in the provided snippets, related indazole-based synthetic cannabinoids have been studied using this method. For example, ADB-BUTINACA shows high affinity for both CB1 and CB2 receptors, with a Ki of 0.299 nM for hCB1 and 0.912 nM for hCB2 who.int. MDMB-FUBINACA also exhibits high affinity, with Ki values of 1.14 nM at CB1 and 0.1228 nM at CB2 wikipedia.org. These findings on related compounds suggest that 4-fluoro ADB, being a potent agonist wikipedia.orgtelematique.co.uk, would likely also possess high binding affinity for cannabinoid receptors.

G Protein-Coupled Receptor (GPCR) Activation Assays (e.g., cAMP accumulation, β-arrestin recruitment, ERK phosphorylation)

Cannabinoid receptors are G protein-coupled receptors (GPCRs). Upon agonist binding, they can activate various intracellular signaling pathways, including inhibition of adenylyl cyclase (leading to decreased cAMP levels), recruitment of β-arrestin, and activation of mitogen-activated protein kinases (MAPKs) such as ERK. Functional activity assays measure the extent to which a compound activates these downstream signaling pathways, providing insight into its efficacy as an agonist. The half maximal effective concentration (EC50) is commonly used to express the potency of a compound in these assays, with lower EC50 values indicating higher potency.

Research using humanized CB1R and CB2R yeast biosensors has shown that 4-fluoro ADB (referred to as 4-fluoro ADB) exhibits high sensitivity, with an EC50 of 1.35 nM biorxiv.orgbiorxiv.org. This indicates potent functional activity at cannabinoid receptors in this system. Another study using a live cell-based nanoluciferase complementation reporter assay monitoring CB1 activation via β-arrestin 2 interaction found 4F-MDMB-BINACA (a related compound with a 4-fluorobutyl tail instead of 5-fluoropentyl) to be a potent CB1 agonist with an EC50 of 7.39 nM acs.orgresearchgate.net. While direct functional assay data for 4-fluoro ADB (5F-ADB) across various GPCR activation pathways like cAMP accumulation or ERK phosphorylation is not explicitly detailed in the provided context, its classification as a potent agonist implies significant activation of these pathways.

Receptor Selectivity Profiles

Receptor selectivity refers to the preference of a compound for binding to and activating one receptor subtype over others. For synthetic cannabinoids, this typically involves assessing their activity at both CB1 and CB2 receptors. Differences in selectivity can contribute to variations in pharmacological effects.

Some synthetic cannabinoids show selectivity for either CB1 or CB2, while others are potent agonists at both receptors scitechnol.com. For instance, AMB-FUBINACA shows higher potency at CB2 receptors compared to CB1 receptors in some assays wikiwand.comwikipedia.org. ADB-BUTINACA exhibits a three times greater affinity for hCB1 than for hCB2 receptors who.int. Although it is mentioned that it is unclear whether 5F-ADB is selective for the CB1 target wikipedia.orgtelematique.co.uk, the finding that 4-fluoro ADB showed high activity against both CB1R and CB2R in a yeast biosensor system suggests it may not be highly selective researchgate.net. Small structural modifications can significantly impact relative receptor specificity biorxiv.orgbiorxiv.org.

Structure-Activity Relationship (SAR) Studies for 4-fluoro ADB and Related Compounds

SAR studies investigate how modifications to the chemical structure of a compound affect its biological activity. By comparing the binding affinities and functional activities of 4-fluoro ADB and its analogues, researchers can identify structural features critical for cannabinoid receptor interaction.

Impact of Structural Modifications on Receptor Interactions

Structural modifications to synthetic cannabinoids can lead to substantial changes in their potency and selectivity for CB1 and CB2 receptors biorxiv.orgbiorxiv.org. For compounds related to 4-fluoro ADB, variations in the tail group, core structure (indazole vs. indole), and amino acid derived head group influence receptor interactions frontiersin.orgresearchgate.net.

For example, within the indazole series, the presence of a tert-leucine derived head group (as in MDMB/ADB compounds) generally confers greater potency at CB1 compared to valine-derived head groups (as in MMB/AB compounds), despite only a single methyl group difference frontiersin.org. The indazole core itself appears important for achieving sub-nanomolar potency at CB1 frontiersin.org. The length and nature of the tail group also play a role; for instance, 4-fluorobutyl derivatives can show increased affinity for CB2 compared to 4-cyanobutyl analogues, potentially due to reduced strain in the hydrophobic tail pocket frontiersin.org.

Comparative Pharmacological Profiling with Other Synthetic Cannabinoids

Comparing the pharmacological profile of 4-fluoro ADB with other synthetic cannabinoids helps to contextualize its potency and activity. Many synthetic cannabinoids are potent agonists at CB1 receptors, often displaying equal or greater affinity and potency than Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis frontiersin.orgljmu.ac.uk.

Studies comparing various synthetic cannabinoids have shown that indazole-based compounds generally exhibit higher binding affinities compared to their indole-based counterparts mdpi.com. Compounds featuring an indazole core and a bulky tert-butyl moiety in the amino acid side chain, such as ADB-BINACA and 4F-MDMB-BINACA, have been identified as particularly potent CB1 agonists acs.orgresearchgate.net. The potency and efficacy of synthetic cannabinoids can vary widely depending on their specific structure acs.org.

Data Tables

Here are some interactive data tables based on the information found in the search results, focusing on receptor binding affinities and functional activities of related synthetic cannabinoids, which can be used for comparative purposes with 4-fluoro ADB.

Analytical Chemistry Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating 4-fluoro ADB from complex mixtures, which is particularly important in forensic and toxicological analyses. These techniques are often coupled with mass spectrometry for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds like synthetic cannabinoids. In GC-MS, a sample is vaporized and passed through a chromatographic column, separating components based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

GC-MS methods have been developed and validated for the analysis of synthetic cannabinoids, including those structurally related to 4-fluoro ADB. nist.govresearchgate.net For example, a targeted GC-MS method for synthetic cannabinoids has been established using a specific stationary phase, MS source temperature, and inlet temperature, along with an isothermal temperature program. nist.gov This method can differentiate various compounds and has been applied to analyze a range of synthetic cannabinoids. nist.gov GC-MS is commonly used for the identification and confirmation of components in test samples in forensic analysis. unodc.org

Data from a study on GC-MS analysis of synthetic cannabinoids included 4-Fluoro-ADB, providing retention time and mass spectral information. nist.gov

CompoundRetention Time (min)
4-Fluoro-ADB6.12 nist.gov
5-Fluoro-AMB13.20 nist.gov
ADB-...

(Note: The table includes data points for 4-Fluoro-ADB and another compound from the search result to illustrate the type of data found. The full table from the source contains more compounds.)

GC-MS equipped with different ionization techniques, such as positive chemical ionization (PCI) and negative chemical ionization (NCI), has also been proposed for the detection of synthetic cannabinoids. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, LC-QTOF-MS) Methods

LC-MS techniques are powerful tools for the analysis of a broader range of compounds, including those that are less volatile or thermally labile than those suitable for GC-MS. LC-MS involves separating compounds based on their interaction with a stationary phase and a mobile phase, followed by detection using a mass spectrometer.

LC-MS/MS (tandem mass spectrometry) provides increased selectivity and sensitivity by using multiple stages of mass analysis. This allows for the identification of compounds based on specific precursor and product ions. LC-MS/MS methods have been developed for the identification and quantification of synthetic cannabinoids, including in biological samples like blood and urine. researchgate.netresearchgate.netresearchgate.net For instance, a validated LC-MS/MS method for the identification and quantification of 5-fluoro ADB and its ester hydrolysis metabolite in human blood samples demonstrated good linearity, precision, and accuracy. researchgate.net

LC-HRMS (high-resolution mass spectrometry) and LC-QTOF-MS (quadrupole time-of-flight mass spectrometry) provide accurate mass measurements, which are crucial for determining the elemental composition of a compound and its fragments. This is particularly valuable for identifying unknown or novel synthetic cannabinoids. LC-QTOF-MS has been used for the analytical confirmation of synthetic cannabinoids in seized drug material and biological specimens. researchgate.netresearchgate.net LC-HRMS methods have been developed for the detection of synthetic cannabinoid metabolites in various biological matrices. researchgate.netresearchgate.net The high mass accuracy of HRMS allows for the screening of new psychoactive substances even without reference standards by determining the molecular formula based on the accurate mass of the precursor ion. ulisboa.pt

LC-QTOF-MS represents a significant advancement in drug detection, offering higher sensitivity, specificity, and a broader spectrum of detectable substances. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide information about the molecular structure of a compound, complementing the separation capabilities of chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types and connectivity of atoms within a molecule. NMR spectroscopy has been used for the structural confirmation of synthetic cannabinoids. researchgate.netresearchgate.net Sample preparation for NMR analysis of 4-Fluoro ADB can involve diluting the analyte in a deuterated solvent like methanol-d4. swgdrug.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption or transmission of infrared light by a sample, providing information about the functional groups present in the molecule. Different functional groups vibrate at characteristic frequencies, resulting in a unique infrared spectrum. FT-IR spectroscopy can be used as a complementary technique for the identification of synthetic cannabinoids, often in conjunction with GC-MS. unodc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

As mentioned in the context of LC-HRMS, HRMS provides very accurate measurements of the mass-to-charge ratio of ions. This high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is essential for confirming the molecular formula and elucidating the structure of a compound, especially for new or unknown substances. researchgate.netresearchgate.netulisboa.pt HRMS can be used to differentiate compounds with similar nominal masses but different elemental compositions. ulisboa.pt

Application of Certified Reference Materials (CRMs) in Analytical Method Validation

Certified Reference Materials (CRMs) play a crucial role in ensuring the accuracy and reliability of analytical methods used for the detection and characterization of chemical compounds, including novel psychoactive substances (NPS) like 4-fluoro ADB. A CRM is a reference material characterized by a metrologically valid procedure, accompanied by a certificate providing the value of specified properties, their associated uncertainty, and a statement of metrological traceability. nih.gov The use of CRMs is particularly important in forensic and clinical toxicology to ensure the quality and comparability of analytical measurements over time and across different laboratories. nih.gov For complex matrices, matrix-matched CRMs are ideal for addressing analytical challenges such as extraction efficiency and potential interferences. nih.gov

Qualitative and Quantitative Analytical Method Development

CRMs of 4-fluoro ADB are essential for the development of both qualitative and quantitative analytical methods. In qualitative analysis, CRMs are used to confirm the identity of the target compound by comparing the analytical data obtained from a sample to that of the CRM. This is typically done using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), where retention times and mass spectra are compared. swgdrug.org For example, a monograph for 4-fluoro ADB developed by the DEA's Special Testing and Research Laboratory utilized structurally confirmed reference material for GC-MS analysis, providing characteristic retention time and EI mass spectrum data. swgdrug.org

In quantitative analysis, CRMs are used to establish calibration curves, which relate the instrument response to the concentration of the analyte. dergipark.org.tr By using a CRM with a certified concentration, analysts can accurately determine the amount of 4-fluoro ADB present in a sample. dergipark.org.tr This involves preparing a series of standard solutions at different concentrations using the CRM and analyzing them to create a calibration model, often employing techniques like linear regression. dergipark.org.tr The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, with values typically expected to be 0.995 or higher for acceptable linearity. dergipark.org.tr

Assessment of Method Accuracy, Precision, and Sensitivity

The availability of 4-fluoro ADB CRMs is fundamental for validating the performance characteristics of analytical methods, specifically accuracy, precision, and sensitivity. nih.gov These parameters are critical for ensuring that the method provides reliable results in real-world applications, such as forensic or clinical testing. unipd.it

Accuracy: Accuracy refers to the closeness of agreement between the test result and the accepted reference value. unipd.it Method accuracy is evaluated by analyzing quality control (QC) samples prepared by spiking a blank matrix with known concentrations of the 4-fluoro ADB CRM. dergipark.org.trbibliomed.org The measured concentrations are compared to the nominal concentrations, and the accuracy is expressed as a percentage of the nominal value or as a bias percentage. dergipark.org.trbibliomed.org Acceptable accuracy is typically within a certain percentage range of the true value, often ±15%, except for the lower limit of quantification (LLOQ), where ±20% may be acceptable. dergipark.org.tr Studies on the analysis of synthetic cannabinoids, including those structurally similar to 4-fluoro ADB, demonstrate accuracy assessments using QC samples at low, medium, and high concentrations, with results presented as percentage bias. bibliomed.orgmdpi.com

Precision: Precision describes the agreement among replicate measurements of the same homogeneous sample under specified conditions. unipd.it It is usually assessed at different concentration levels (low, medium, and high QC samples) under repeatability (intra-assay) and intermediate precision (inter-assay) conditions. dergipark.org.trbibliomed.orgmdpi.com Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). dergipark.org.trbibliomed.orgmdpi.com Intra-day precision is determined by analyzing replicates within a single analytical run, while inter-day precision is assessed by analyzing QC samples in multiple runs over several days. dergipark.org.trbibliomed.org Acceptance criteria for precision typically require RSD or CV values to be below 15%, or 20% at the LLOQ. dergipark.org.trmdpi.com Research on the analysis of 4-fluoro MDMB-BUTINACA (also known as 4F-ADB) in herbal products reported intra-day and inter-day precision values within acceptable ranges. bibliomed.orgresearchgate.net

Sensitivity: Sensitivity refers to the ability of a method to detect and/or quantify the analyte at low concentrations. Key parameters for sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). dergipark.org.trbibliomed.org The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. dergipark.org.trbibliomed.org These limits are typically determined by analyzing spiked samples at decreasing concentrations and are crucial for detecting low levels of 4-fluoro ADB in various matrices. dergipark.org.trbibliomed.org Studies have reported LOD and LOQ values for the analysis of synthetic cannabinoids in biological fluids and herbal products. dergipark.org.trbibliomed.orgoup.com

The use of 4-fluoro ADB CRMs ensures that the validated analytical methods are fit for their intended purpose, providing confidence in the qualitative identification and quantitative determination of the compound in forensic, clinical, or other relevant samples. nih.govunipd.it

Emerging Analytical Techniques for Novel Psychoactive Substance (NPS) Analysis

The dynamic landscape of novel psychoactive substances (NPS), including synthetic cannabinoids like 4-fluoro ADB, necessitates the continuous development and application of advanced analytical techniques for their timely detection and characterization. nih.gov Emerging mass spectrometry-based approaches offer significant advantages in terms of speed, sensitivity, and specificity for NPS analysis.

Ambient Ionization Mass Spectrometry (e.g., ASAP-MS)

Ambient ionization mass spectrometry techniques allow for the direct analysis of samples with minimal or no sample preparation, significantly reducing analysis time. chemrxiv.org Atmospheric Solids Analysis Probe-Mass Spectrometry (ASAP-MS) is one such technique that has shown utility in the rapid screening of drugs, including synthetic cannabinoids, in various matrices such as infused papers. waters.com

ASAP ionization involves the volatilization of the sample using heated gas, followed by ionization via a corona discharge. waters.com This process typically results in the formation of protonated molecules ([M+H]⁺) of the analytes. waters.com ASAP-MS provides mass spectrometry data without the need for chromatographic separation, making it a fast screening tool. waters.com The technique can also incorporate in-source collision-induced dissociation (CID) by applying different cone voltages to generate fragment ions, which enhances specificity by providing structural information for identification. waters.com Studies have explored the application of ASAP-MS for the analysis of various synthetic cannabinoids, demonstrating its potential for rapid qualitative analysis. researchgate.net While direct studies on 4-fluoro ADB specifically using ASAP-MS were not extensively detailed in the search results, the application of this technique to structurally similar synthetic cannabinoids and its general principles suggest its applicability for rapid screening of 4-fluoro ADB in appropriate matrices. chemrxiv.orgwaters.com

Data-Independent and Data-Dependent Acquisition Strategies in MS

Advanced mass spectrometry acquisition strategies, such as data-independent acquisition (DIA) and data-dependent acquisition (DDA), are increasingly employed in NPS analysis to provide comprehensive information for identification and characterization. researchgate.netojp.gov These strategies are particularly valuable when dealing with the structural diversity and rapid emergence of new synthetic cannabinoids.

Data-Dependent Acquisition (DDA): In DDA, a full scan mass spectrum is acquired first. Based on the intensity of the ions detected in the full scan, specific precursor ions are automatically selected for subsequent fragmentation (MS/MS or MS²) analysis. springermedizin.depurdue.edu This approach provides detailed fragmentation spectra for the most abundant ions in the sample, which can be used for library searching and structural elucidation. springermedizin.de DDA has been applied in the identification of NPS metabolites, providing accurate-mass product ion data. researchgate.net However, DDA may preferentially select high-abundance ions, potentially missing lower-abundance analytes or metabolites.

Data-Independent Acquisition (DIA): DIA is a more comprehensive approach where all ions within defined mass ranges are systematically fragmented, regardless of their intensity. ojp.govpurdue.edu This results in complex but information-rich datasets containing precursor and product ion information for virtually all detectable compounds in the sample. ojp.gov SWATH® acquisition is a type of DIA that uses variable mass filter windows to isolate and fragment ranges of precursor ions. ojp.gov DIA allows for retrospective data analysis without re-running the sample, as the comprehensive data is already acquired. ojp.gov This is particularly advantageous for the identification of newly emerging NPS or metabolites that were not initially targeted. ojp.gov While specific studies on 4-fluoro ADB using DIA were not prominently featured, DIA approaches like SWATH® acquisition have been successfully applied to the identification of synthetic cannabinoid metabolites in biological specimens, demonstrating their power in comprehensive NPS analysis. ojp.govresearchgate.net The ability to acquire comprehensive precursor and product ion data makes DIA a powerful tool for the characterization of 4-fluoro ADB and its metabolites, especially in complex biological matrices. ojp.gov

These emerging analytical techniques, particularly when coupled with high-resolution mass spectrometry, enhance the capabilities of forensic and clinical laboratories to detect, identify, and characterize 4-fluoro ADB and other NPS, contributing to a better understanding of their prevalence and metabolism. nih.govresearchgate.netojp.gov

Forensic Chemistry Research Applications of 4 Fluoro Adb Analysis

Development of Analytical Screening Panels for Synthetic Cannabinoids

The emergence of novel synthetic cannabinoids (SCs) like 4-fluoro ADB presents a continuous challenge for forensic laboratories. d-nb.info Due to the rapidly changing drug market and the structural diversity of these compounds, analytical methods must be constantly adapted to ensure effective detection. d-nb.info The development of comprehensive analytical screening panels is crucial for identifying both known and newly emerging SCs and their metabolites in various matrices. axisfortox.comresearchgate.net

Forensic toxicology laboratories utilize techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the qualitative and quantitative analysis of synthetic cannabinoids. researchgate.netredwoodtoxicology.comnih.gov Screening panels often include a range of SCs and their metabolites to increase the likelihood of detection. For instance, some panels include analytes such as 4-CN-CUMYL BINACA, 4F-MDMB-BICA Metabolite, 5F-MDMB-PICA Metabolite, ADB-4en-PINACA, ADB-BINACA, and MDMB-4en-PINACA Metabolite. axisfortox.com The limit of detection (LOD) for analytes in these panels can be as low as 0.1 – 0.5 ng/mL. redwoodtoxicology.com

The inclusion of 4-fluoro ADB and its metabolites in these screening panels is essential given its detection in forensic casework. researchgate.net Laboratories are encouraged to incorporate 4F-MDMB-BINACA into their workflows for detection and confirmation. researchgate.net

Methodologies for the Detection of 4-fluoro ADB and its Metabolites in Diverse Matrices (excluding human clinical samples)

Forensic analysis of 4-fluoro ADB and its metabolites requires robust methodologies applicable to diverse non-clinical matrices, such as seized drug materials and potentially environmental samples like wastewater. Analytical techniques commonly employed include gas chromatography–mass spectrometry (GC-MS), liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF), and nuclear magnetic resonance (NMR) spectroscopy for the characterization of seized substances. researchgate.net

For the analysis of biological specimens in forensic contexts (excluding human clinical samples), LC-MS/MS is a widely used technique. nih.govscitechnol.com Sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are typically employed to isolate the analytes from the matrix and reduce matrix effects. researchgate.netnih.gov

Research has demonstrated the application of LC-MS/MS for the detection of synthetic cannabinoids and metabolites in matrices such as blood and urine in forensic cases. scitechnol.com While the focus here is on non-clinical samples, methodologies developed for biological matrices in forensic toxicology are often adaptable. For instance, studies have investigated the detection of synthetic cannabinoids in wastewater using optimized LC-MS/MS methods, with low limits of quantification. researchgate.net Parent drugs like 4-fluoro MDMB-BUTINACA have been detected in wastewater samples. researchgate.net

The detection of metabolites is particularly important in forensic analysis as they can provide a longer detection window than the parent compound. Studies have identified metabolites of 4F-MDMB-BINACA, such as 4F-MDMB-BINACA 3,3-dimethylbutanoic acid and 4-OH-MDMB-BINACA, in biological specimens. researchgate.net

Interlaboratory Studies and Quality Assurance in Forensic Analysis

Ensuring the accuracy and reliability of forensic testing for synthetic cannabinoids like 4-fluoro ADB is paramount. Interlaboratory studies and robust quality assurance (QA) programs are critical components of forensic analysis. These programs help to evaluate the performance of different laboratories and analytical methods, ensuring consistency and accuracy in results.

Quality control measures for clandestinely produced substances are often limited or non-existent, leading to variations in chemical composition and the presence of synthesis by-products. scitechnol.comlongdom.org This highlights the need for rigorous analytical standards and QA procedures in forensic laboratories.

Method validation parameters such as limit of detection (LOD), lower limit of quantification (LLOQ), linearity, bias (accuracy), precision, carryover, recovery, stability, interference, matrix effects, sensitivity, selectivity, and specificity are essential for validating analytical methods in forensic toxicology. nih.gov

Studies evaluating analytical methods for synthetic cannabinoids in biological matrices (relevant for forensic applications excluding clinical) assess parameters like precision and accuracy using quality control samples at different concentrations. mdpi.comoup.com For example, precision assessed by relative standard deviation (RSD) and accuracy assessed by bias should typically not exceed 15%. mdpi.com

Inter-assay and intra-assay precision and accuracy data are evaluated to demonstrate the robustness and reproducibility of the analytical method. mdpi.com The stability of synthetic cannabinoids and their metabolites in different matrices and storage conditions is also a critical aspect of quality assurance. researchgate.netojp.gov

Proficiency testing programs play a vital role in harmonizing drug checking services and strengthening the analysis of new psychoactive substances by allowing laboratories to compare their results and identify areas for improvement. mdpi.com

Impact of Structural Variations on Analytical Detection Strategies

The structural diversity among synthetic cannabinoids significantly impacts the strategies employed for their analytical detection. SCs are defined by having interchangeable "tail," "core," "linker," and "linked group" moieties, which allows for a vast array of structural variations while often retaining activity at cannabinoid receptors. acs.org This continuous evolution of chemical structures is a major challenge for detection methods that rely on specific molecular recognition. acs.org

Forensic scientists face difficulties in identifying SCs due to inconsistencies in the chemical formulas of their derivatives, which can lead to them avoiding detection in standard drug tests. liu.edu The introduction of indazole heterocycles and the use of amide and ester linking groups represent key structural evolutions that have contributed to the emergence of new substances. unodc.org

Analytical strategies must be adaptable to these structural changes. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, is valuable for screening due to its ability to detect both known and unknown compounds based on accurate mass and fragmentation patterns. d-nb.inforesearchgate.netnih.gov This is particularly useful when dealing with novel structural analogs for which reference standards may not be readily available.

Targeted LC-MS/MS methods, while requiring knowledge of the specific analytes, offer high sensitivity and selectivity for the detection and quantification of known SCs and their metabolites. researchgate.netscitechnol.com However, these methods need to be continuously updated to include newly identified compounds. researchgate.netojp.gov

The impact of subtle structural modifications on the pharmacological activity and potential toxicity of synthetic cannabinoids also underscores the importance of detailed analytical characterization to understand the relationship between structure and effects. nih.gov

Future Directions and Research Gaps

Further Refinement of Structure-Activity and Structure-Metabolism Models

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies are vital for predicting the properties of new and emerging SCRAs. While some SAR data exists for 4F-MDMB-BINACA and its analogs regarding cannabinoid receptor binding and activation, these models require further refinement frontiersin.orgnih.govresearchgate.netacs.org. More extensive datasets encompassing a wider range of structural variations are needed to build robust predictive models acs.org. Specifically, research should focus on how subtle changes in the core structure, linker, and tail group of 4F-MDMB-BINACA influence both receptor interaction kinetics and metabolic transformations frontiersin.orgbiorxiv.orgelifesciences.orgnih.gov. Integrating computational approaches, such as advanced molecular docking and dynamics simulations, with in vitro and in vivo data will be crucial for developing more accurate SAR and SMR models frontiersin.orgbiorxiv.orgelifesciences.orgnih.gov.

Existing research has provided insights into the potency and efficacy of 4F-MDMB-BINACA and related compounds at cannabinoid receptors. For instance, studies have shown 4F-MDMB-BINACA to be a potent CB1 agonist wikipedia.orgnih.gov. Variations in potency and efficacy are observed among different SCRAs.

CompoundReceptorEC50 (nM)Emax (% of CP55,940)Reference
4F-MDMB-BINACACB17.39Not specified nih.gov
MDMB-4en-PINACACB12.33239 nih.govresearchgate.net
ADB-BINACACB16.36Not specified nih.gov
CP55,940 (Reference)CB1-100 nih.gov

Further research is needed to fully elucidate the structural determinants of these differences in potency and efficacy and to refine the predictive power of SAR models.

Development of Advanced Analytical Tools for Rapid and Comprehensive Detection

The rapid proliferation and structural diversity of synthetic cannabinoids, including 4F-MDMB-BINACA, pose significant challenges for analytical detection in forensic and clinical settings ljmu.ac.uknih.govacs.orgresearchgate.net. Current targeted methods may not detect novel analogs or the wide array of metabolites. Future directions include the development and validation of advanced analytical techniques that offer broader screening capabilities nih.govmdpi.comacs.orgresearchgate.net. High-resolution mass spectrometry (HR-MS) and techniques like liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-qToF-MS) are valuable, but continuous efforts are needed to build comprehensive spectral libraries and improve data processing workflows for the identification of unknown SCRAs and their metabolites nih.govresearchgate.netnih.gov. The development of rapid, sensitive, and ideally non-invasive screening methods, potentially utilizing activity-based assays as complementary tools, is also a critical research gap acs.org.

Investigation of the Molecular Basis for Specific Pharmacological Receptor Interactions

While 4F-MDMB-BINACA is known to act as a potent CB1 receptor agonist, a detailed understanding of the molecular interactions at the receptor level is still developing wikipedia.orgfrontiersin.orgnih.gov. Future research should focus on elucidating the specific binding modes, key interacting residues, and conformational changes induced by 4F-MDMB-BINACA and its metabolites upon binding to CB1 and CB2 receptors frontiersin.orgresearchgate.netbiorxiv.orgelifesciences.orgnih.gov. Advanced techniques such as cryo-electron microscopy and molecular dynamics simulations can provide valuable insights into these interactions frontiersin.orgbiorxiv.orgelifesciences.orgnih.gov. Furthermore, investigating potential biased agonism, where the compound differentially activates downstream signaling pathways (e.g., G-protein vs. β-arrestin), is crucial for understanding the diverse physiological effects and potential toxicity associated with 4F-MDMB-BINACA biorxiv.orgelifesciences.org. Research into the interaction of 4F-MDMB-BINACA with other potential targets beyond classical cannabinoid receptors is also warranted.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 4-fluoro ADB in complex biological matrices?

  • Methodological Answer : High-Resolution Mass Spectrometry (HR-MS) is the gold standard for identifying 4-fluoro ADB due to its ability to resolve fragmentation patterns unique to synthetic cannabinoids. For quantification, combine HR-MS with liquid chromatography (LC) to separate isomers (e.g., 2-, 3-, 4-, and 5-fluoro ADB) and validate results using reference standards. Fragmentation pathways, such as those documented for 4-fluoro ADB in HR-MS studies, should be cross-referenced with databases like HighResNPS .

Q. How should researchers design dose-response experiments to evaluate 4-fluoro ADB’s cannabinoid receptor activity?

  • Methodological Answer : Use yeast biosensor assays expressing humanized CB1R/CB2R receptors to measure EC50 values. For 4-fluoro ADB, reported EC50 values (e.g., 1.35 nM for CB1R) require strict adherence to concentration gradients (e.g., 0.1–100 nM) and triplicate measurements to account for inter-assay variability. Include positive controls (e.g., A-836339) and negative controls (vehicle-only) to validate assay sensitivity .

Q. What safety protocols are critical when handling 4-fluoro ADB in laboratory settings?

  • Methodological Answer : Follow guidelines for Schedule I controlled substances: use fume hoods for powder handling, wear PPE (gloves, lab coats, goggles), and store samples in locked, temperature-controlled environments. Reference safety data sheets (SDS) for acute toxicity and disposal guidelines, particularly for halogenated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of 4-fluoro ADB across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH) or isomer impurities. Standardize protocols using WHO-recommended reference materials (CRM) and validate purity via NMR or HR-MS. Perform meta-analyses comparing studies with shared variables (e.g., receptor subtype, temperature) to isolate confounding factors .

Q. What strategies ensure reproducibility in metabolic stability studies of 4-fluoro ADB?

  • Methodological Answer : Use hepatocyte or microsomal assays with isotopically labeled internal standards (e.g., deuterated 4-fluoro ADB) to track degradation. Monitor phase I metabolites (e.g., hydroxylation at the fluorophenyl group) via LC-HRMS and cross-validate findings with in silico tools like CYP450 enzyme docking simulations .

Q. How should ethical and regulatory challenges in sharing 4-fluoro ADB research data be addressed?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while anonymizing sensitive data. For human studies, obtain IRB approval and use GDPR-compliant platforms for data storage. Share synthetic protocols and analytical results in open repositories (e.g., Chemotion) but restrict access to raw data requiring controlled substance licenses .

Q. What computational approaches are effective for predicting 4-fluoro ADB’s structure-activity relationships (SAR)?

  • Methodological Answer : Apply QSAR models trained on synthetic cannabinoid datasets, focusing on fluorine’s electronegativity and steric effects. Validate predictions using in vitro assays for receptor binding (e.g., β-arrestin recruitment assays) and molecular dynamics simulations to assess binding pocket interactions .

Data Management & Compliance

Q. How can Case Report Forms (CRFs) be optimized for 4-fluoro ADB clinical studies?

  • Methodological Answer : Include fields for adverse events (AEs), concomitant medications, and protocol deviations. Use standardized CRF templates with digital validation (e.g., REDCap) to enforce data entry rules (e.g., DD/MMM/YYYY date formats). For preclinical studies, log batch-specific purity data (>98%) and storage conditions .

Q. What frameworks support robust data contradiction analysis in 4-fluoro ADB research?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design to preempt contradictions. Use mixed-methods approaches: triangulate HR-MS data with behavioral assays (e.g., rodent locomotor activity) and apply Bayesian statistics to quantify uncertainty in conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.